N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea
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Overview
Description
N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzamide group, a fluorophenyl group, and a piperazine ring, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-fluorobenzoyl chloride under controlled conditions to form the 2-fluorophenylpiperazine intermediate.
Coupling with 4-chlorobenzoyl chloride: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea: Similar in structure but with variations in the substituent groups.
2-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide: Differing by the position of the chlorine atom.
4-chloro-N-[(4-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide: Differing by the position of the fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22ClFN4O2S |
---|---|
Molecular Weight |
497 g/mol |
IUPAC Name |
4-chloro-N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-18-7-5-17(6-8-18)23(32)29-25(34)28-19-9-11-20(12-10-19)30-13-15-31(16-14-30)24(33)21-3-1-2-4-22(21)27/h1-12H,13-16H2,(H2,28,29,32,34) |
InChI Key |
YWLINTKGFYBHSV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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